molecular formula C16H18BrN3O3 B280246 isopropyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate

isopropyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate

Cat. No.: B280246
M. Wt: 380.24 g/mol
InChI Key: PQCYGOOWNHMIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is a compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Subheading Supramolecular Structures and Hydrogen Bonding

Research indicates that various substituted 4-pyrazolylbenzoates, including compounds with structural similarities to isopropyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate, exhibit unique hydrogen bonding patterns, forming diverse supramolecular structures. These structures range from one-dimensional chains to complex three-dimensional frameworks, showcasing the molecule's potential in forming intricate hydrogen bonding networks (Portilla et al., 2007).

Spectroscopic and Theoretical Studies

Subheading Spectral Analysis and Theoretical Modelling

A compound structurally related to this compound was synthesized and analyzed using various spectroscopic methods and theoretical calculations. The study involved experimental vibrational spectra and theoretical calculations to understand the molecule's geometric parameters and vibrational frequencies, highlighting the compound's potential in various scientific applications (Koca et al., 2014).

Antimicrobial Activities

Subheading Potential in Antimicrobial Applications

Certain pyrazolone derivatives, related to this compound, have shown significant antimicrobial activities against various bacteria and fungi. This suggests the potential use of the compound in developing new antimicrobial agents (Shah, 2014).

Molecular and Structural Insights

Subheading Molecular and Structural Characterization

Research has provided insights into the molecular and structural characteristics of compounds related to this compound. These studies involve detailed structural analysis, revealing the molecules' complex hydrogen-bonded chains and sheets, which could be significant in understanding the compound's properties and potential applications (Portilla et al., 2007).

Properties

Molecular Formula

C16H18BrN3O3

Molecular Weight

380.24 g/mol

IUPAC Name

propan-2-yl 4-[(4-bromo-2-ethylpyrazole-3-carbonyl)amino]benzoate

InChI

InChI=1S/C16H18BrN3O3/c1-4-20-14(13(17)9-18-20)15(21)19-12-7-5-11(6-8-12)16(22)23-10(2)3/h5-10H,4H2,1-3H3,(H,19,21)

InChI Key

PQCYGOOWNHMIIA-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)C(=O)OC(C)C

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)C(=O)OC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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isopropyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate
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isopropyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate
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isopropyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate
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isopropyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate
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isopropyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate
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isopropyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate

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